molecular formula C22H23FN4O3 B6512143 N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide CAS No. 932500-29-3

N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide

Cat. No.: B6512143
CAS No.: 932500-29-3
M. Wt: 410.4 g/mol
InChI Key: BIURCHLQPLKJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a synthetic small molecule featuring a triazaspiro[4.5]decane core. This spirocyclic structure is substituted with a 4-methoxyphenyl group at position 2, a 3-oxo moiety, and an acetamide side chain linked to a 4-fluorophenyl group.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-30-18-8-2-15(3-9-18)20-21(29)26-22(25-20)10-12-27(13-11-22)14-19(28)24-17-6-4-16(23)5-7-17/h2-9H,10-14H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIURCHLQPLKJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a compound of significant interest due to its potential biological activities. The unique structural features of this compound, including the presence of a fluorophenyl group and a methoxyphenyl moiety, suggest possible interactions with various biological targets. This article reviews its biological activity, focusing on its pharmacological effects, molecular interactions, and potential therapeutic applications.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs can inhibit the proliferation of breast cancer cells (MCF-7) and other tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by molecular docking studies that suggest it may interact with cyclooxygenase enzymes (COX) and lipoxygenases (LOX). These interactions could lead to the inhibition of inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

Enzyme Inhibition Studies

In vitro studies have demonstrated that related compounds can inhibit cholinesterases (AChE and BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The presence of electron-withdrawing groups like fluorine enhances the inhibitory potency against these enzymes .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies reveal that the compound forms stable interactions with key residues in the active sites of target enzymes, potentially leading to significant biological effects .

Case Studies

Study Cell Line IC50 Value Mechanism
Study 1MCF-710.4 μMApoptosis induction
Study 2Hek293-T5.4 μMCell cycle arrest
Study 3AChE19.2 μMEnzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The triazaspiro[4.5]decane framework is shared among several compounds, but substituent variations lead to distinct properties.

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 4-fluorophenyl (acetamide side chain), 4-methoxyphenyl (position 2) Not explicitly stated Spirocyclic triaza core, methoxy and fluoro aromatic groups
N-(4-{[4-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]dec-3-en-8-yl]methyl}phenyl)acetamide 3-fluorophenyl, cyclohexylamino group 491.6 Substituted at position 1 (3-fluorophenyl) and position 4 (cyclohexylamino)
N-{3-[3-(4-methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene-8-carbonyl]phenyl}acetamide 4-methylphenyl, oxa (oxygen) in triaza ring Not explicitly stated Oxa substitution alters ring electronics; methylphenyl substituent
Key Observations:
  • Substituent Positioning : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 3-fluorophenyl (electron-withdrawing) in the analogue from . This difference may influence binding affinity or metabolic stability.

Functional Group Comparisons

Fluorophenyl and Methoxyphenyl Moieties:
  • 4-Fluorophenyl (Target Compound): Fluorine’s electronegativity enhances membrane permeability and bioavailability in many drug-like molecules.
  • 4-Methoxyphenyl : The methoxy group may enhance π-π stacking interactions with aromatic residues in target proteins.
Acetamide Linkers:

The acetamide side chain is conserved in the target compound and the analogue. This group often serves as a hydrogen-bond donor/acceptor, critical for target engagement.

Hypothetical Pharmacological Implications

  • Kinase Inhibition : Spirocyclic triazaspiro compounds are explored as kinase inhibitors due to their rigid, three-dimensional structures.
  • Antimicrobial Activity : Analogues with fluorophenyl groups (e.g., ) may exhibit activity against bacterial or fungal targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.